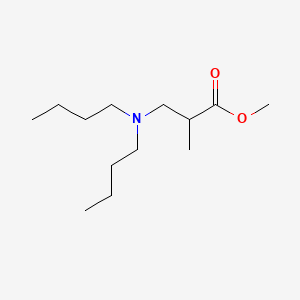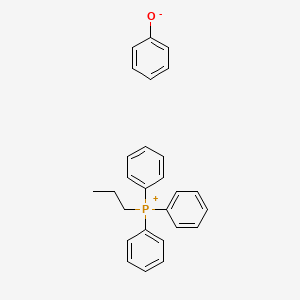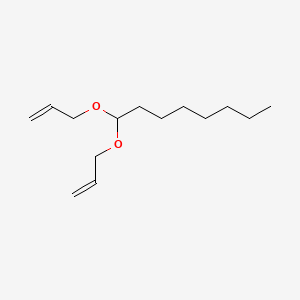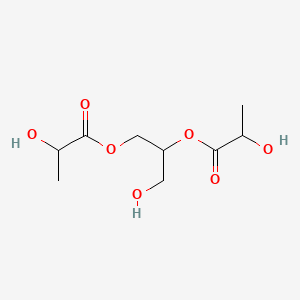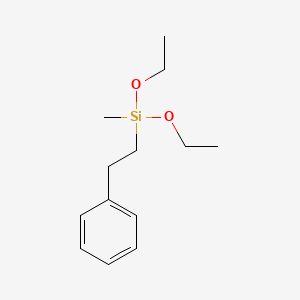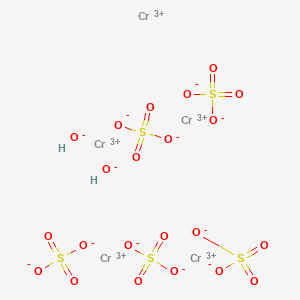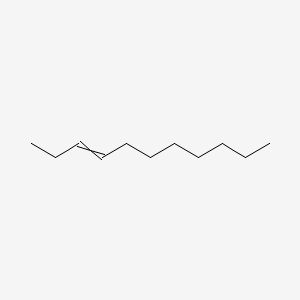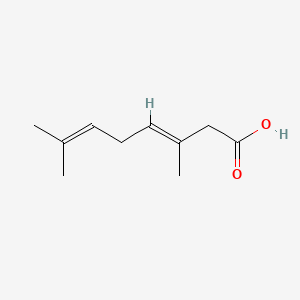
3,7-Dimethylocta-3,6-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylocta-3,6-dienoic acid, also known as geranic acid, is an organic compound with the molecular formula C10H16O2. It is a double bond isomer of nerolic acid and is commonly found in essential oils. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the formulation of fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethylocta-3,6-dienoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of geraniol, a naturally occurring alcohol found in essential oils. The oxidation process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and subsequent chemical modification of essential oils. The process involves distillation to isolate geraniol, followed by oxidation to convert it into the acid. This method is preferred due to its efficiency and the availability of geraniol from natural sources .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylocta-3,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the acid into its corresponding alcohol.
Substitution: The double bonds in the compound allow for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, and bases under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Geraniol.
Substitution: Halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
3,7-Dimethylocta-3,6-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a pheromone in certain organisms.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylocta-3,6-dienoic acid involves its interaction with biological membranes. The compound integrates into bacterial membranes, affecting membrane thinning and perturbing membrane homeostasis. This action disrupts the protective layer of exopolymeric substances in biofilms, leading to the eradication of biofilms and the reduction of bacterial viability .
Comparación Con Compuestos Similares
3,7-Dimethylocta-3,6-dienoic acid is similar to other compounds such as:
Nerolic acid: A double bond isomer with similar properties but different spatial arrangement.
Geraniol: The corresponding alcohol form of the acid.
Geranial: An aldehyde derivative with distinct applications in fragrances and flavorings.
The uniqueness of this compound lies in its specific double bond configuration, which imparts unique chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
85391-92-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(3E)-3,7-dimethylocta-3,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5-6H,4,7H2,1-3H3,(H,11,12)/b9-6+ |
Clave InChI |
LYZWBENYAKKYLM-RMKNXTFCSA-N |
SMILES isomérico |
CC(=CC/C=C(\C)/CC(=O)O)C |
SMILES canónico |
CC(=CCC=C(C)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


